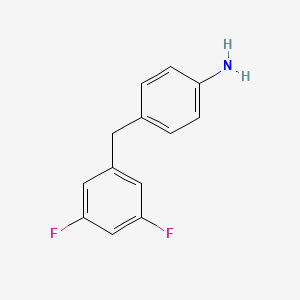

4-(3,5-Difluorobenzyl)-phenylamine

CAS No.: 1519363-80-4

Cat. No.: VC2734393

Molecular Formula: C13H11F2N

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1519363-80-4 |

|---|---|

| Molecular Formula | C13H11F2N |

| Molecular Weight | 219.23 g/mol |

| IUPAC Name | 4-[(3,5-difluorophenyl)methyl]aniline |

| Standard InChI | InChI=1S/C13H11F2N/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5,16H2 |

| Standard InChI Key | RDYPCTUWNRPCNV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)F)F)N |

Introduction

Chemical Structure and Properties

4-(3,5-Difluorobenzyl)-phenylamine consists of a 3,5-difluorobenzyl group connected to a 4-position of an aniline (phenylamine) moiety. The compound has the following key properties:

-

Chemical Formula: C13H11F2N

-

Molecular Weight: 219.23 g/mol

-

Structure: Contains a benzyl linker (-CH2-) connecting a 3,5-difluorophenyl ring to the para position of an aniline ring

-

Classification: Fluorinated benzylaniline derivative

Unlike the structurally related 4-(3,5-difluorophenyl)aniline (CAS: 405058-00-6), which has a direct biphenyl connection, 4-(3,5-Difluorobenzyl)-phenylamine features a methylene (-CH2-) bridge between the aromatic rings, similar to the 4-(2,3-difluorobenzyl)-phenylamine (CAS: 1516318-39-0) compound but with different fluorine positioning .

Synthetic Approaches

The synthesis of 4-(3,5-Difluorobenzyl)-phenylamine likely follows methodologies similar to those used for related fluorinated benzylamines. Based on established synthetic routes for similar compounds, potential synthetic strategies include:

Reaction Pathway via 3,5-Difluorobenzylhalide Intermediate

A feasible synthetic approach would involve:

-

Preparation of 3,5-difluorobenzyl halide from 3,5-difluorobenzene

-

Coupling with 4-nitrobenzene

-

Reduction of the nitro group to amine

This parallels the synthetic method described for 2,4-difluorobenzene methanamines, which involves halogenation of difluorobenzene, formation of quarternary ammonium salt, and subsequent hydrolysis .

Palladium-Catalyzed Cross-Coupling

Another potential synthetic route would utilize palladium-catalyzed cross-coupling reactions between 4-bromonitrobenzene and 3,5-difluorobenzylzinc reagents, followed by reduction, similar to methodologies employed for other fluorinated phenylalanine derivatives .

| Synthetic Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Halogenation of 3,5-difluorobenzene | Paraformaldehyde, HCl/ZnCl2 | 225°C, 6-8 hours | 85-90% |

| Coupling reaction | 4-Nitrophenyl derivative | Pd catalyst, base | 70-80% |

| Reduction | H2, Pd/C or Fe/HCl | Room temperature, 2-5 hours | 85-95% |

Structural Analysis and Characterization

X-ray Crystallography

Crystal structure analysis would likely reveal:

-

Torsional angle between the two aromatic rings

-

Influence of fluorine atoms on molecular packing

-

Hydrogen bonding networks involving the amino group

Pharmacological Relevance and Applications

Structure-Activity Relationships

The positioning of fluorine atoms at 3,5-positions of the benzyl group likely confers specific properties:

-

Distinct electronic effects compared to 2,3-difluoro analogs

-

Altered hydrogen bonding capacity

-

Modified steric interactions with potential biological targets

As demonstrated with similar compounds, small structural modifications in fluorinated aromatics can have significant impacts on inhibitory effects against enzymes like MAO-A, MAO-B, and AChE .

Comparison with Structurally Related Compounds

Structural Similarities and Differences

Effect of Fluorine Positioning

The 3,5-difluoro substitution pattern differs significantly from the 2,3-difluoro arrangement in terms of:

-

Electronic Distribution: Meta-fluorine substituents have different electronic effects compared to ortho-substituted fluorines

-

Steric Configuration: The 3,5-pattern creates a different spatial arrangement that can affect molecular recognition

-

Metabolic Profile: Different substitution patterns lead to distinct metabolic stability profiles

Biochemical Interactions

Based on studies of related compounds, 4-(3,5-Difluorobenzyl)-phenylamine may interact with biological targets through:

-

Hydrogen bonding via the amino group

-

π-π interactions through the aromatic rings

-

Electrostatic interactions facilitated by the electronegative fluorine atoms

The compound could potentially serve as a scaffold for developing inhibitors of enzymes similar to the multi-targeting compounds like 4d, 4e, and 4g that show inhibitory effects against MAO-A, MAO-B, and AChE enzymes .

Synthetic Building Block Applications

Pharmaceutical Intermediates

4-(3,5-Difluorobenzyl)-phenylamine may serve as a valuable intermediate in the synthesis of:

-

Enzyme Inhibitors: Similar to the 1,3,4-oxadiazole derivatives that exhibited IC50 values in the range of 0.11–3.46 μM against MAO-A

-

Non-Peptide Receptor Antagonists: Similar to compounds like the thieno[2,3-d]pyrimidine-2,4-dione derivatives containing difluorobenzyl moieties that showed high binding affinity for hormone receptors

-

Protein Degrader Building Blocks: As indicated by the classification of related compounds in commercial catalogs

Synthetic Versatility

The primary amine functionality allows for various transformations:

-

Amide formation

-

Reductive amination

-

Urea and carbamate synthesis

-

Heterocycle formation

Future Research Directions

Analytical Challenges

Future research might address:

-

Development of sensitive and specific analytical methods for detection in biological matrices

-

Stereochemical studies if chiral derivatives are synthesized

-

Comprehensive toxicological profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume